molecular formula C12H27BO3 B1602382 Tributyl borate-10B CAS No. 207742-80-1

Tributyl borate-10B

Cat. No.: B1602382
CAS No.: 207742-80-1
M. Wt: 229.35 g/mol
InChI Key: LGQXXHMEBUOXRP-HSGWXFLFSA-N
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Description

Tributyl borate-10B, also known as Tributoxyborane-10B, is an organoboron compound . It has a linear formula of [CH3(CH2)3O]3^10B . The CAS Number is 207742-80-1 .


Synthesis Analysis

Tributyl borate is often used as a reagent in organic synthesis for the preparation of various boronic acid derivatives . These derivatives are widely used in Suzuki coupling reactions in the synthesis of biaryls and other organic molecules .


Molecular Structure Analysis

The molecular weight of this compound is 230.15 . Its InChI string is 1S/C12H27BO3/c1-4-7-10-14-13 (15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1 .


Chemical Reactions Analysis

Tributyl borate is known to hydrolyze rapidly . It is often used as a catalyst in the formation of dihydropyrimidinones under solvent-free microwave-assisted conditions .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.408 (lit.) . It has a boiling point of 230-235 °C (lit.) and a melting point of -70 °C (lit.) . The density of this compound is 0.85 g/mL at 25 °C (lit.) .

Scientific Research Applications

Improved Stability of Lithium Cobalt Oxide Batteries

Tributyl borate has been identified as a novel electrolyte additive that enhances the stability of LiCoO2 cathodes, particularly when operating at high charging-cutoff voltages. The addition of Tributyl borate leads to the formation of a uniform, stable, and low-resistance cathode solid electrolyte interphase (CEI) on the LiCoO2 surface, significantly improving the cyclic stability and discharge capability of the cathode. This advancement is crucial for the development of more efficient and durable lithium-ion batteries, offering an 85.2% capacity retention after 120 cycles, a substantial improvement over the 37.7% retention without Tributyl borate (Qin et al., 2018).

Enhanced Performance of High-Voltage Cathodes

Similarly, Tributyl borate is studied for its protective qualities in improving the interfacial stability of high-voltage LiNi0.5Mn1.5O4 cathodes. The application of Tributyl borate in the electrolyte results in superior capacity retention and discharge capabilities under elevated temperatures, highlighting its potential to significantly enhance the performance and longevity of lithium-ion batteries (Tao Huang et al., 2019).

Boron Neutron Capture Therapy (BNCT)

Tributyl borate-10B also finds applications in medical research, particularly in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment method. BNCT relies on the nuclear reaction that occurs when boron-10 is irradiated with low-energy thermal neutrons, producing high linear energy transfer particles that selectively destroy cancer cells. While the study did not specifically mention this compound, the use of boron compounds in BNCT is well-documented, underscoring the importance of boron agents in advancing cancer treatment (R. Barth et al., 2005).

Tribological Applications

Research into the tribological properties of borate compounds, including Tributyl borate, reveals their potential as effective lubricant additives. These studies demonstrate the ability of borate-based additives to enhance the wear resistance and friction-reducing capabilities of lubricants, indicating their significance in industrial applications and machinery maintenance (Chuanli Zhao et al., 2014).

Safety and Hazards

Tributyl borate-10B is moderately toxic by ingestion and intraperitoneal routes . It is an eye irritant and is flammable when exposed to heat, flame, or oxidizers . To fight fire, use foam, CO2, or dry chemical . When heated to decomposition or on contact with acid or acid fumes, it can emit toxic fumes .

Properties

IUPAC Name

tributyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQXXHMEBUOXRP-HSGWXFLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCC)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B](OCCCC)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583698
Record name Tributyl (~10~B)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-80-1
Record name Tributyl (~10~B)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-n-butylborate [10B]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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